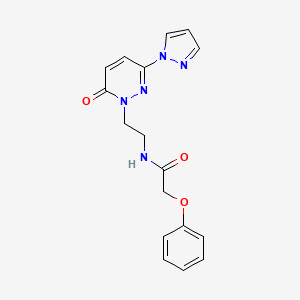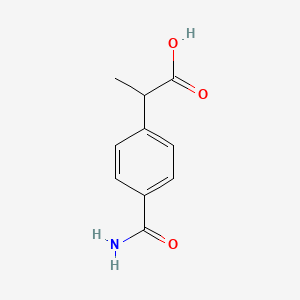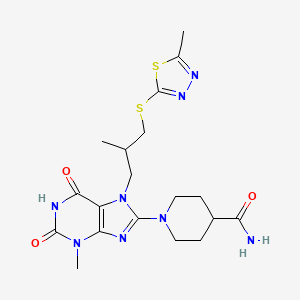![molecular formula C26H22FN5O2S B3012426 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1111151-35-9](/img/structure/B3012426.png)
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide" is a structurally complex molecule that falls within the category of fused tricyclic scaffolds. These types of compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related triazoloquinazolinone derivatives has been demonstrated through a diversified approach. A Ugi four-component reaction (Ugi-4-CR) is employed to assemble N-(2-haloaryl)propynamide intermediates, which are then subjected to a copper-catalyzed tandem reaction with sodium azide to yield the complex fused tricyclic scaffolds . This method provides a rapid and efficient route to synthesize a variety of derivatives, which could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives is characterized by spectral data, including liquid chromatography-mass spectrometry (LC-MS), infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis . These techniques are crucial for confirming the structure of synthesized compounds and ensuring the correct formation of the triazoloquinazolinone core.
Chemical Reactions Analysis
The chemical reactivity of triazoloquinazolinone derivatives can be explored through further transformations of the inherent lactam group within the molecule. This allows for the generation of a variety of heterocyclic derivatives, expanding the chemical diversity and potential applications of these compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been synthesized and evaluated for their antimicrobial activity. For instance, N-(4-fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide showed promising minimum inhibition zones against certain bacterial strains, suggesting that the compound may also possess similar properties . Additionally, molecular docking studies have been conducted to suggest possible mechanisms of action for these compounds, which could be relevant for the compound under analysis.
科学的研究の応用
Synthesis of Related Compounds for Medicinal Applications : Fathalla et al. (2007) focused on synthesizing various derivatives of the compound for potential use as non-sedative H1-antihistamines. These compounds were characterized through elemental analysis, IR, mass, and H NMR data (Fathalla, Rayes, & Ali, 2007).
Evaluation as Inotropic Agents : Ye et al. (2011) synthesized and evaluated derivatives of this compound for their positive inotropic activity, used to increase the force of heart muscle contraction, in rabbit heart preparations. They found that some derivatives exhibited favorable activity compared to standard drugs (Ye, Liu, Jiang, Cui, & Piao, 2011).
Anticancer Activity Studies : Reddy et al. (2015) designed and synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives, including the subject compound, for anticancer activities. They tested these against human neuroblastoma and colon carcinoma cell lines, finding significant cytotoxicity in some derivatives (Reddy et al., 2015).
Investigation as H1-antihistaminic Agents : Alagarsamy et al. (2007) synthesized novel derivatives and tested them for in vivo H1-antihistaminic activity. They identified compounds with significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy, Solomon, & Murugan, 2007).
Synthesis for Antimicrobial Activity : Yurttaş et al. (2020) synthesized new triazole derivatives bearing the quinoline ring and evaluated their antimicrobial activity against various bacteria and fungi. They observed significant antimicrobial activity in some of the synthesized compounds (Yurttaş et al., 2020).
Anticonvulsant Activity Evaluation : Xie et al. (2005) synthesized 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives and evaluated their anticonvulsant activities. They found significant efficacy in some derivatives, identifying potential therapeutic applications (Xie, Chai, Piao, Kwak, & Quan, 2005).
作用機序
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator , inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, leading to various downstream effects .
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. In particular, it can interfere with DNA replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells .
Result of Action
The compound’s action as a DNA intercalator can lead to the inhibition of cell growth and proliferation . This makes it a potential candidate for use as an anticancer agent . In fact, the compound has been shown to have anti-proliferative effects against various cancer cell lines .
将来の方向性
特性
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c1-17-6-8-18(9-7-17)14-28-23(33)16-35-26-30-29-25-31(15-19-10-12-20(27)13-11-19)24(34)21-4-2-3-5-22(21)32(25)26/h2-13H,14-16H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWODNQBHEYUQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)





![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)
